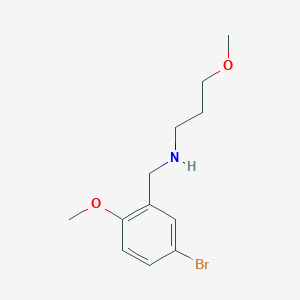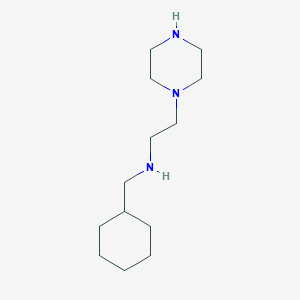![molecular formula C18H18N2O7 B262113 {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid, also known as Kresoxim-methyl, is a fungicide that belongs to the class of strobilurins. It is widely used in agriculture to protect crops from fungal diseases. The compound was first synthesized in 1995 by Hoechst AG, a German pharmaceutical company. Since then, Kresoxim-methyl has gained popularity due to its excellent fungicidal properties and low toxicity to humans and animals.
作用机制
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl acts by binding to the cytochrome bc1 complex in the mitochondria of fungal cells, inhibiting the electron transport chain and disrupting ATP synthesis. This leads to a decrease in energy production, ultimately resulting in the death of the fungus. The compound has a broad spectrum of activity, making it effective against many different types of fungi.
Biochemical and Physiological Effects
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has been shown to have low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no long-term accumulation. The compound has no known carcinogenic or mutagenic effects. However, it is important to note that {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl is toxic to aquatic organisms and should be used with caution near water sources.
实验室实验的优点和局限性
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other fungicides. It has a long shelf life and is stable under a wide range of conditions. However, the compound has some limitations. It is not effective against all types of fungi, and its mode of action may differ depending on the species being studied. Additionally, the use of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl may interfere with other metabolic pathways in the cell, leading to unintended effects.
未来方向
There are several areas of research that could be explored in the future regarding {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl. One potential direction is the development of new formulations that improve the compound's efficacy and reduce its impact on the environment. Another area of interest is the study of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl's potential as an antifungal agent in human medicine. The compound has already shown promise in treating certain types of skin infections and could be further investigated for its therapeutic potential. Finally, the use of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl in combination with other fungicides could be explored as a way to improve its effectiveness and reduce the risk of resistance development.
合成方法
The synthesis of {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl involves the reaction between 2-ethoxyphenol and 2-bromo-4'-methoxyacetophenone in the presence of a base such as potassium carbonate. The resulting product is then reacted with triethylamine and 1-allyl-2,4,6-trioxo-5-pyrimidinylmethanol to form the final compound. The overall yield of the synthesis is around 70-80%.
科学研究应用
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has been extensively studied for its antifungal activity and its potential use in agriculture. Several studies have shown that the compound is highly effective against a wide range of fungal pathogens, including powdery mildew, rust, and leaf spot. It works by inhibiting the respiration of the fungi, leading to their death. {4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acidhyl has also been found to have a protective effect on plants, improving their overall health and yield.
属性
产品名称 |
{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid |
|---|---|
分子式 |
C18H18N2O7 |
分子量 |
374.3 g/mol |
IUPAC 名称 |
2-[2-ethoxy-4-[(E)-(2,4,6-trioxo-1-prop-2-enyl-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H18N2O7/c1-3-7-20-17(24)12(16(23)19-18(20)25)8-11-5-6-13(27-10-15(21)22)14(9-11)26-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3,(H,21,22)(H,19,23,25)/b12-8+ |
InChI 键 |
VROUTNDTGJSDQT-XYOKQWHBSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)




![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)


![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)

![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)